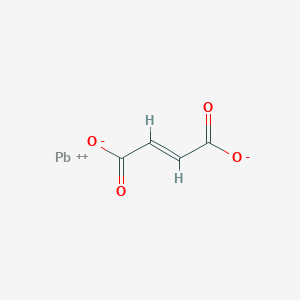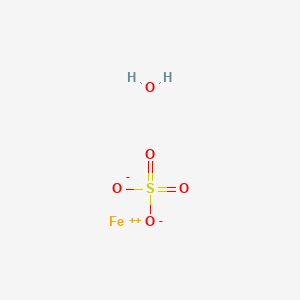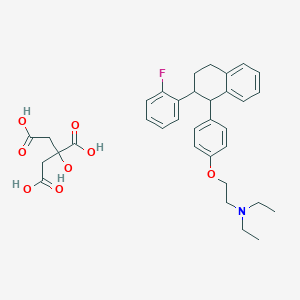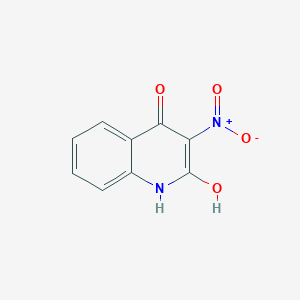
Tin dilaurate
概要
説明
Tin dilaurate, also known as dibutyltin dilaurate, is an organotin compound. The molecule consists of two laurate groups and two butyl groups attached to a tin (IV) atom . It is involved in the vulcanization of silicones and acts as a stabilizer in polyvinyl chloride (PVC). It also serves as a rust inhibitor for polyurethanes, polyols, silicones, and as a fuel additive .
Synthesis Analysis
Organotin compounds, which are organometallic compounds containing tin-carbon bonds, are synthesized through various methods . A synthesis method of dibutyltin dilaurate involves adding lauric acid, dibutyltin dichloride, and ethanol into a reactor with a condenser pipe, heating and stirring the mixed solution in the reactor, and dropping sodium ethoxide-ethanol solution when the temperature reaches 50-60°C .
Molecular Structure Analysis
The molecular geometry at the tin atom in dibutyltin dilaurate is tetrahedral. Based on the crystal structure of the related bis (bromobenzoate), the oxygen atoms of the carbonyl groups are weakly bonded to the tin atom .
Chemical Reactions Analysis
Organotin compounds are known for their role in the formation of the urethane linkage from the isocyanate and alcohol . Dibutyltin dilaurate is used as a catalyst in these reactions.
Physical And Chemical Properties Analysis
Dibutyltin dilaurate is a colorless viscous and oily liquid. Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .
科学的研究の応用
Catalysis in Polyurethane Formation : DBTL is widely used as a catalyst for the isocyanate/hydroxyl reaction in coatings, particularly in polyurethane production. It catalyzes reactions with both hydroxyl groups and water and hydrolyzes ester groups. However, due to environmental concerns, there's interest in finding alternatives with increased selectivity and lower toxicity (Blank, He, & Hessell, 1999).
Anticorrosive Coatings : DBTL has been proposed as a neutral catalyst for the synthesis of organically modified ceramics for anticorrosive coatings, showing superior performance compared to acid catalysts (Salazar Hernández et al., 2017).
Stabilization in PVC Decomposition : Studies using Mossbauer spectroscopy indicate that tin-laurate stabilizers in PVC are converted to dialkyltin dichlorides during thermal degradation, which is significant in understanding the degradation process of PVC (Allen et al., 1985).
Lubrication and Antiwear : DBTL, in combination with organoborates, demonstrates improved antiwear performance in lubrication applications. This synergism is believed to be due to a catalytic reaction that produces elemental tin on metal surfaces, reducing wear (Yao & Dong, 1996).
Catalytic Activity in Polymer Science : The use of DBTL in the preparation of crosslinked polyether urethanes significantly influences the rules of thermal decomposition, affecting activation energy and reaction order, and impacts the final product's properties (Volkova et al., 1978).
Synthesis of Porous Nanostructures : DBTL has been used in the synthesis of porous tin dioxide nanostructures, which have promising applications as catalysts due to their high surface area and excellent catalytic activity (Zhao et al., 2006).
Medical Applications : DBTL has been shown to be effective in removing tapeworms from chickens, providing an avenue for its use in veterinary medicine (Edgar & Teer, 1957).
Surface and Materials Science : Research on tin oxide, a product of DBTL degradation, is significant due to its applications in gas sensors, catalysts, and transparent conductors (Batzill & Diebold, 2005).
Effects on Cellular Mechanisms : DBTL affects the transcriptional activity of nuclear receptors and influences adipogenesis and inflammation in mammalian cells, highlighting its potential impact on endocrine and metabolic functions (Milton et al., 2017).
Hydrolysis of Triacylglycerides : DBTL serves as an effective catalyst in the hydrolysis of triacylglycerides, showing high activity at mild conditions, which is beneficial for industrial processes (Silva et al., 2016).
Safety And Hazards
将来の方向性
The tin industry faces unprecedented opportunities and challenges in the next decade . The demand for renewable energy sources has made biofuels an attractive alternative that can reduce the consumption of traditional fossil fuels . Tin dilaurate, as a catalyst, could play a significant role in this context.
特性
IUPAC Name |
dodecanoate;tin(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H24O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBNTRWJKQJDRE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Sn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Tin dilaurate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18025 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Stannous laurate | |
CAS RN |
14974-55-1 | |
| Record name | Stannous laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014974551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tin dilaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STANNOUS LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14E51136PO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone](/img/structure/B78199.png)
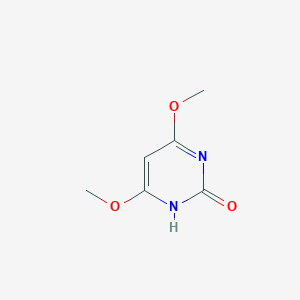
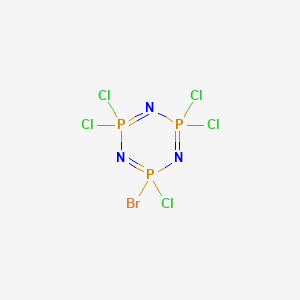
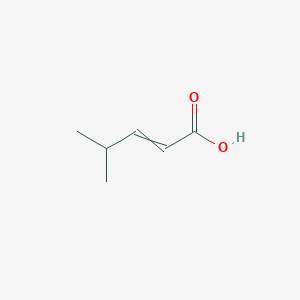
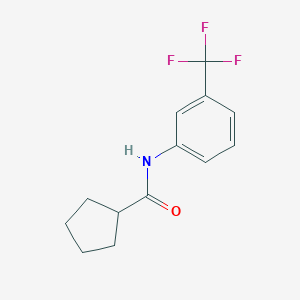

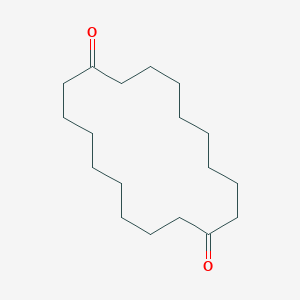

![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)
